molecular formula C14H20N2O3 B8316332 4-benzyl-N-methoxy-N-methylmorpholine-2-carboxamide

4-benzyl-N-methoxy-N-methylmorpholine-2-carboxamide

Cat. No. B8316332
M. Wt: 264.32 g/mol
InChI Key: PCIVLXNALOYUCZ-UHFFFAOYSA-N
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Patent
US07423037B2

Procedure details

An inerted 6 L reactor is charged with THF (242.5 mL), magnesium (54.47 g, 2240 mmol) and 5% of the total amount of 4-chlorotetrahydropyran (12.28 mL, 112 mmol). Then, a small amount of methyl iodide (0.5 mL) and one iodine crystal is added. The reaction mixture is stirred and heated up to 64-66° C. After initiation, the remaining 4-chlorotetrahydropyran (233.22 mL, 2127 mmol) diluted in THF (890 mL) is slowly added over 135 mins. The mixture is heated up for 30 additional minutes before being cooled to 0° C. Then, the Weinreb amide 2b (370 g, 1400 mmol) diluted in THF (2777 mL) is added over 180 mins between 0-4° C. and the mixture is stirred for a further 60 mins. Then, acetic acid (48 mL, 0.83 mmol) is added to the mixture followed by a 55/45:v/v:saturated NH4Cl/H2O mixture (2590 mL) keeping the temperature below 9° C. The organic layer is washed with a 60/40:v/v:saturated NH4Cl/H2O mixture (500 mL) and, after separation, toluene (1800 mL) and water (1800 mL) is added to the organic solution. Then after extraction, water (1100 mL) is added to the toluene mixture which is basified with 3.68 M Na2CO3aq (148 mL). The organic layer is dried over MgSO4, filtered and concentrated under reduced pressure to dryness to yield compound 8b as the free base (400.8 g, 98.6% yield).
Quantity
54.47 g
Type
reactant
Reaction Step One
Quantity
12.28 mL
Type
reactant
Reaction Step One
Name
Quantity
242.5 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
233.22 mL
Type
reactant
Reaction Step Three
Name
Quantity
890 mL
Type
solvent
Reaction Step Three
Quantity
370 g
Type
reactant
Reaction Step Four
Name
Quantity
2777 mL
Type
solvent
Reaction Step Four
Quantity
48 mL
Type
reactant
Reaction Step Five
Name
NH4Cl H2O
Quantity
2590 mL
Type
reactant
Reaction Step Six
Name
Yield
98.6%

Identifiers

REACTION_CXSMILES
[Mg].Cl[CH:3]1[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1.CI.II.CON(C)[C:16]([CH:18]1[O:23][CH2:22][CH2:21][N:20]([CH2:24][C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[CH2:19]1)=[O:17].C(O)(=O)C.[NH4+].[Cl-].O>C1COCC1>[C:25]1([CH2:24][N:20]2[CH2:21][CH2:22][O:23][CH:18]([C:16]([CH:3]3[CH2:8][CH2:7][O:6][CH2:5][CH2:4]3)=[O:17])[CH2:19]2)[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=1 |f:6.7.8|

Inputs

Step One
Name
Quantity
54.47 g
Type
reactant
Smiles
[Mg]
Name
Quantity
12.28 mL
Type
reactant
Smiles
ClC1CCOCC1
Name
Quantity
242.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
CI
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Three
Name
Quantity
233.22 mL
Type
reactant
Smiles
ClC1CCOCC1
Name
Quantity
890 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
370 g
Type
reactant
Smiles
CON(C(=O)C1CN(CCO1)CC1=CC=CC=C1)C
Name
Quantity
2777 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
48 mL
Type
reactant
Smiles
C(C)(=O)O
Step Six
Name
NH4Cl H2O
Quantity
2590 mL
Type
reactant
Smiles
[NH4+].[Cl-].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 (± 1) °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is slowly added over 135 mins
Duration
135 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated up for 30 additional minutes
TEMPERATURE
Type
TEMPERATURE
Details
before being cooled to 0° C
ADDITION
Type
ADDITION
Details
is added over 180 mins between 0-4° C.
Duration
180 min
STIRRING
Type
STIRRING
Details
the mixture is stirred for a further 60 mins
Duration
60 min
CUSTOM
Type
CUSTOM
Details
the temperature below 9° C
WASH
Type
WASH
Details
The organic layer is washed with a 60/40
CUSTOM
Type
CUSTOM
Details
v/v:saturated NH4Cl/H2O mixture (500 mL) and, after separation, toluene (1800 mL) and water (1800 mL)
ADDITION
Type
ADDITION
Details
is added to the organic solution
EXTRACTION
Type
EXTRACTION
Details
Then after extraction, water (1100 mL)
ADDITION
Type
ADDITION
Details
is added to the toluene mixture which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to dryness

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CN1CC(OCC1)C(=O)C1CCOCC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 400.8 g
YIELD: PERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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